molecular formula C16H14O2 B1253794 1,8-Bis(hydroxymethyl)anthracene CAS No. 34824-20-9

1,8-Bis(hydroxymethyl)anthracene

Cat. No. B1253794
CAS RN: 34824-20-9
M. Wt: 238.28 g/mol
InChI Key: GSHJWFSWKUADLL-UHFFFAOYSA-N
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Description

1,8-Bis(hydroxymethyl)anthracene is an important prodrug . Its main function is significant in the biosynthesis of different anti-tumor drugs that are effective against leukemias and lymphomas and other hematological malignancies, especially the development of anthracyclines .


Molecular Structure Analysis

The molecular formula of 1,8-Bis(hydroxymethyl)anthracene is C16H14O2 . It has a molecular weight of 238.29 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

1,8-Bis(hydroxymethyl)anthracene is a light yellow to yellow to green powder or crystal . It has a melting point of 222°C .

Scientific Research Applications

Supramolecular Chemistry

1,8-Bis(hydroxymethyl)anthracene: is utilized in the construction of metallacycles and metallacages . These structures are significant in supramolecular chemistry due to their ability to host guest molecules, which is essential for applications like molecular sensing and stimulus response . The anthracene moiety’s photophysical properties enhance the luminescent features of these assemblies, making them suitable for light-harvesting applications.

Photodynamic Therapy

In the field of biomedical science , anthracene derivatives are explored for their potential in photodynamic therapy (PDT) . The strong emission properties of anthracene make it a candidate for developing agents that can be activated by light to produce reactive oxygen species, which are used to target and destroy cancer cells .

Solid-State Chemistry

1,8-Bis(hydroxymethyl)anthracene: plays a role in solid-state esterification processes. This involves ionic-to-covalent bond transformations within molecular crystals, leading to the production of cyclic diesters . Such reactions are pivotal for the development of new materials with specific properties and applications.

Safety and Hazards

The safety data sheet for 1,8-Bis(hydroxymethyl)anthracene indicates that it causes skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended .

Mechanism of Action

Target of Action

The primary target of 1,8-Bis(hydroxymethyl)anthracene is hydroxyl groups . Hydroxyl groups are a functional group consisting of a hydrogen atom covalently bonded to an oxygen atom. They play a crucial role in many biological processes and chemical reactions.

Mode of Action

1,8-Bis(hydroxymethyl)anthracene acts as an acceptor for hydroxyl groups . It interacts with these groups, leading to changes that can be detected using fluorescence analysis . This compound has a high extinction coefficient and a low fluorescence quantum yield, making it ideal for use in such analysis .

Pharmacokinetics

Its solubility in hot ethanol suggests that it may have reasonable bioavailability when administered in a suitable solvent.

Result of Action

The interaction of 1,8-Bis(hydroxymethyl)anthracene with hydroxyl groups can be detected using fluorescence analysis . This makes it a valuable tool in research settings, particularly in studies investigating the roles and behaviors of hydroxyl groups.

Action Environment

The efficacy and stability of 1,8-Bis(hydroxymethyl)anthracene can be influenced by various environmental factors. For instance, its solubility in hot ethanol suggests that temperature and solvent choice may impact its action

properties

IUPAC Name

[8-(hydroxymethyl)anthracen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8,17-18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHJWFSWKUADLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C=C2C(=C1)CO)C(=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514208
Record name (Anthracene-1,8-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34824-20-9
Record name (Anthracene-1,8-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-Bis(hydroxymethyl)anthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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